tert-Butyl 4-methyleneazepane-1-carboxylate
Overview
Description
tert-Butyl 4-methyleneazepane-1-carboxylate: is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles The tert-butyl group attached to the nitrogen atom provides steric hindrance, making the compound relatively stable and less reactive under normal conditions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl 4-methyleneazepane-1-carboxylate typically begins with commercially available starting materials such as 4-methyleneazepane and tert-butyl chloroformate.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chloroformate group by the nitrogen atom of the azepane ring. This is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using bulk reactors to mix and react the starting materials under controlled conditions.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Utilizing industrial-scale purification techniques such as distillation and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-methyleneazepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: tert-Butyl 4-methyleneazepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions of azepane derivatives with biological targets. It serves as a model compound to understand the behavior of similar structures in biological systems.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its stability and reactivity profile make it a suitable candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl 4-methyleneazepane-1-carboxylate involves its interaction with molecular targets through its azepane ring and tert-butyl group. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl methacrylate: An organic compound with a similar tert-butyl group but different functional groups, used in polymer chemistry.
tert-Butyl carbamate: Another compound with a tert-butyl group, commonly used as a protecting group in organic synthesis.
tert-Butyl acetate: A compound with a tert-butyl group and an ester functional group, used as a solvent and in chemical synthesis.
Uniqueness: tert-Butyl 4-methyleneazepane-1-carboxylate is unique due to its azepane ring structure combined with the tert-butyl group. This combination provides a balance of stability and reactivity, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 4-methylideneazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-10-6-5-8-13(9-7-10)11(14)15-12(2,3)4/h1,5-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRDFZBLWSYXJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677478 | |
Record name | tert-Butyl 4-methylideneazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790705-08-7 | |
Record name | tert-Butyl 4-methylideneazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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